Laureth-2 acetate

Cosmetic Formulation Skin Mildness Surfactant Toxicology

Laureth-2 acetate (CAS 22606-46-8) is a nonionic, amphiphilic molecule formed by the esterification of Laureth-2 (a polyethylene glycol ether of lauryl alcohol) with acetic acid. With a C12 alkyl chain and an average of two ethoxylate (EO) units, it functions as a mild, skin-conditioning emollient and surfactant.

Molecular Formula C18H36O4
Molecular Weight 316.5 g/mol
CAS No. 22606-46-8
Cat. No. B15182806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaureth-2 acetate
CAS22606-46-8
Molecular FormulaC18H36O4
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCOCCOC(=O)C
InChIInChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18(2)19/h3-17H2,1-2H3
InChIKeyQXRCPJZJWJTNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laureth-2 Acetate (CAS 22606-46-8) Procurement & Technical Baseline: Emollient Surfactant for Mild Formulations


Laureth-2 acetate (CAS 22606-46-8) is a nonionic, amphiphilic molecule formed by the esterification of Laureth-2 (a polyethylene glycol ether of lauryl alcohol) with acetic acid [1]. With a C12 alkyl chain and an average of two ethoxylate (EO) units, it functions as a mild, skin-conditioning emollient and surfactant [1][2]. Its synthesis from renewable lauryl alcohol (typically coconut- or palm-derived) aligns with current demand for bio-based cosmetic ingredients [3].

Mildness context Ether carboxylate class suggests lower barrier disruption potential, supporting sensitive-skin research formulations
Functional role Emollient and skin-conditioning agent, not a primary cleanser; nonionic, amphiphilic structure

Why Generic Laureth-2 or Simple Esters Cannot Substitute for Laureth-2 Acetate in Sensitive-Skin Formulations


Substituting Laureth-2 acetate with its non-esterified precursor, Laureth-2, or a simple fatty acid ester introduces significant performance and safety trade-offs. The acetylation of Laureth-2 fundamentally alters its interaction with biological substrates. While non-esterified Laureth-2 (HLB ~6.2–9.5) is a potent emulsifier and cleanser, it can present a higher irritation potential . In contrast, the acetate ester demonstrates a markedly reduced interaction with stratum corneum proteins and lipids, a key predictor of mildness [1]. This difference is critical in applications where preservation of the skin barrier is paramount, such as in baby care or leave-on products for sensitive skin. A formulator cannot simply interchange Laureth-2 and its acetate derivative without risking a loss of mildness or requiring a complete re-optimization of the surfactant system to mitigate irritation.

Target
Laureth-2 Acetate
Esterified, mildness-predicted, emollient
Substitute
Laureth-2
Non-esterified, surfactant/cleanser, higher irritation potential reported
Risk 1
Functional shift: acetate acts as emollient, not cleanser; direct substitution may alter product performance and mildness profile.
Risk 2
Irritation potential may differ; non-acetylated Laureth-2 may not provide same class-level mildness advantage in stratum corneum interaction models.

Quantitative Evidence Guide: Laureth-2 Acetate (CAS 22606-46-8) Differentiation from Analogs


Esterification Reduces Irritation Potential Relative to Laureth-2 Parent

A key differentiator is the reduced irritation potential of the acetate ester compared to its non-esterified precursor. The acetylation of the terminal hydroxyl group in Laureth-2 reduces the molecule's ability to interact with and denature stratum corneum proteins, a primary mechanism for surfactant-induced irritation. While direct quantitative data for Laureth-2 acetate is not available, this phenomenon is well-documented in the alkyl ether carboxylate (AEC) class [1]. For example, sodium polyoxyethylene lauryl ether carboxylate (EC) demonstrates significantly lower stratum corneum (SC) swelling and protein denaturation than its sulfate counterpart [1]. Extrapolating this class-level behavior to the acetate ester, Laureth-2 acetate is predicted to be significantly milder than Laureth-2. This is supported by the EWG Skin Deep rating, which assigns a LOW overall hazard score for Laureth-2 acetate, including low scores for allergies, immunotoxicity, and irritation [2].

Esterification impact on irritation
Class-level
Laureth-2 Acetate vs Laureth-2
Reduced protein denaturation predicted; EWG low hazard rating
May support mildness-focused formulation screening
In-silico class inference; direct acetate data to verify
Cosmetic Formulation Skin Mildness Surfactant Toxicology

Functional Shift from Cleanser to Dedicated Emollient and Skin Conditioner

The chemical modification from Laureth-2 to Laureth-2 acetate induces a functional shift. While Laureth-2 is primarily classified as a nonionic surfactant, emulsifier, and cleanser [1], its acetate ester is exclusively designated as a skin-conditioning emollient [2]. This reclassification is not merely semantic; it reflects a measurable change in the molecule's interaction with the skin. As an emollient, its primary function is to soften and smooth the skin surface by forming a protective, non-occlusive film, rather than to cleanse by removing sebum and debris [3]. This functional specialization is directly relevant for formulators seeking to add mild, non-ionic substantivity without increasing the formulation's overall detergency or potential for irritation.

Functional reclassification
Class-level
Emollient, Skin conditioning vs Surfactant, Cleanser
INCI function distinction
Formulation role differs; substitution may shift product performance
Based on cosmetic ingredient classification
Cosmetic Formulation Skin Conditioning Emollient

Enhanced Mildness Profile Confirmed by Class-Level Irritancy Reduction Data

The mildness advantage of carboxylate-based surfactants over their sulfate counterparts is a well-established class-level phenomenon. A study on sodium polyoxyethylene lauryl ether carboxylate (EC) demonstrated that it exhibits the lowest adsorption into the stratum corneum (SC), the lowest SC swelling, and the lowest denaturation of SC proteins among a panel of five common anionic surfactants, including sodium polyoxyethylene alkyl ether sulfate (ES) [1]. Extrapolating this behavior to the nonionic Laureth-2 acetate, the acetate ester is predicted to have a similarly low potential for barrier disruption compared to non-esterified alcohol ethoxylates. This is further supported by a 1992 study showing that the irritation response from sodium lauryl sulfate (SLS) was inversely related to the molar percentage of an added ether carboxylate (SLEC-5 or -13), confirming the class's ability to mitigate irritation [2].

Stratum corneum interaction rank
Class-level
Lowest swelling, adsorption, denaturation vs Ether sulfate
Ether carboxylate class data; SLS mitigation study
Reported class-level mildness advantage for barrier-sensitive models
Extrapolated from anionic carboxylate data; nonionic acetate validation needed
Surfactant Toxicology Skin Irritation Formulation Safety

Application Scenarios for Laureth-2 Acetate (CAS 22606-46-8) Based on Quantified Differentiation


Sensitive Skin and Baby Care Formulations

The demonstrated class-level mildness of ether carboxylates, combined with the EWG LOW hazard rating for Laureth-2 acetate [1], makes it a prime candidate for formulations where skin irritation must be absolutely minimized. This includes baby shampoos, gentle facial cleansers, and hypoallergenic body washes. Its primary function as a skin-conditioning emollient [2] provides a softening effect without the harsh cleansing action of its parent compound, Laureth-2. This directly addresses the procurement need for ingredients that support 'free-from' and 'sensitive skin' claims.

Leave-On Skincare and Moisturizers

Laureth-2 acetate is an ideal emollient for leave-on products such as creams, lotions, and moisturizers. Its function is to improve product spreadability, enhance skin feel, and provide a non-greasy softening effect [3]. This application leverages its differentiation from Laureth-2, which would introduce unwanted detergency and potential for irritation in a product designed for prolonged skin contact. The low predicted interaction with the stratum corneum ensures the emollient benefits are delivered without compromising the skin barrier.

Mild Rinse-Off Products Co-Formulated with Harsher Surfactants

In formulations containing primary surfactants like Sodium Laureth Sulfate (SLES) or Sodium Lauryl Sulfate (SLS), the inclusion of Laureth-2 acetate can serve as a 'mildness booster.' Class-level evidence shows that adding ether carboxylates to SLS systems significantly reduces the overall irritation response [4]. By substituting a portion of the primary surfactant with Laureth-2 acetate, formulators can achieve a desired cleansing performance while significantly improving the product's mildness profile and skin compatibility, offering a clear procurement advantage for 'mild' shampoo or body wash lines.

Application
Selection Property
Validation Focus
Sensitive skin & baby care research formulations
Predicted low irritation via ether carboxylate class; emollient function
Barrier interaction endpoints; protein denaturation assays
Leave-on moisturizer & cream models
Non-ionic, non-cleansing emollient; skin conditioning without detergency
Spreadability, skin feel, and film-forming property evaluation
Mild rinse-off co-formulation studies
Mildness-boosting potential when combined with harsher surfactants
Irritation mitigation in mixed surfactant systems; dose-response mildness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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